molecular formula C8H9ClN2OS B1433164 {[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride CAS No. 1323536-42-0

{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride

Cat. No.: B1433164
CAS No.: 1323536-42-0
M. Wt: 216.69 g/mol
InChI Key: ZUJAWGBCQNRANH-UHFFFAOYSA-N
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Description

{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with a 2-thienyl (thiophene) group and a methylamine moiety at the 3-position, forming a hydrochloride salt. The thienyl group introduces sulfur-containing aromaticity, which may influence electronic properties, solubility, and biological interactions compared to phenyl-substituted analogs.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS.ClH/c9-5-6-4-7(11-10-6)8-2-1-3-12-8;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJAWGBCQNRANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-Amino-5-substituted Isoxazoles

A highly relevant method for preparing 3-amino-5-substituted isoxazoles, which can be adapted to the 2-thienyl substituent, involves a three-step process as detailed in a patented method for 3-amino-5-methyl isoxazole synthesis:

Step Reaction Description Key Reagents Conditions Yield & Purity
1 Generation of acetyl acetonitrile intermediate Ethyl acetate, acetonitrile, metal base (NaH, n-BuLi, or LDA) 1.1-1.4 eq metal base, room temp High yield
2 Formation of hydrazone intermediate Acetyl acetonitrile, p-toluenesulfonyl hydrazide, methanol or ethanol Reflux 2 hours 88-90% yield, >99% HPLC purity
3 Ring closure with hydroxylamine hydrochloride Hydrazone, hydroxylamine hydrochloride, potassium carbonate, solvents (ethylene glycol dimethyl ether, diethoxymethane, THF, 2-methyltetrahydrofuran) 65-90 °C, 2 hours; pH adjustment with HCl and NaOH 78-80% yield, ~98.7% purity

This method avoids toxic solvents like chloroform or carbon tetrachloride and provides high purity products suitable for pharmaceutical applications.

Adaptation for 5-(2-Thienyl) Substitution

To incorporate the 2-thienyl group at the 5-position, the acetyl acetonitrile intermediate or equivalent β-dicarbonyl compound can be substituted with a 2-thienyl moiety. This can be achieved by:

  • Using 2-thienyl-substituted β-dicarbonyl precursors in the initial metal base reaction step.
  • Alternatively, performing a regioselective [3+2] cycloaddition between 2-thienyl-substituted nitrile oxides and suitable dipolarophiles to construct the isoxazole ring with the 2-thienyl substituent at the 5-position.

Cycloaddition Route for Isoxazole Synthesis

Another robust approach involves the cycloaddition of nitrile oxides with alkenes or alkynes bearing the desired substituents:

This method benefits from regioselectivity and scalability, with yields ranging from 40-95% depending on substrate and conditions.

Research Findings and Optimization Data

Reaction Conditions and Solvent Effects

  • The use of potassium carbonate as a base in the ring closure step is critical, with optimal equivalents between 2.2 and 4 relative to hydroxylamine hydrochloride.
  • Solvent choice impacts yield and purity; ethylene glycol dimethyl ether, diethoxymethane, and 2-methyltetrahydrofuran have been effective in ring closure reactions, providing good solubility and reaction rates.
  • Reaction temperatures between 65 °C and 90 °C are optimal for ring closure, balancing reaction speed and minimizing side reactions.

Purification and Yield

  • Hydrazone intermediates crystallize as white solids with high purity (>99% by HPLC), facilitating isolation.
  • Final 3-amino-5-substituted isoxazole compounds are obtained as light yellow crystals with purity around 98.7% and yields between 78-80%.
  • Avoidance of toxic chlorinated solvents improves safety and environmental profile of the synthesis.

Summary Table of Preparation Parameters

Parameter Range/Value Notes
Metal base (Step 1) NaH, n-BuLi, LDA (1.1-1.4 eq) Generates acetyl acetonitrile intermediate
Solvent (Step 2) Methanol or Ethanol For hydrazone formation
p-Toluenesulfonyl hydrazide 0.95-1 eq relative to acetyl acetonitrile Forms hydrazone intermediate
Base (Step 3) Potassium carbonate (2.2-4 eq) Dissociates hydroxylamine hydrochloride
Ring closure solvent Ethylene glycol dimethyl ether, diethoxymethane, THF, 2-methyltetrahydrofuran Facilitates ring closure
Ring closure temperature 65-90 °C Optimal range for cyclization
Yield (hydrazone) 88-90% High purity crystalline solid
Yield (final product) 78-80% High purity light yellow crystals
Purity (HPLC) >98.5% Suitable for pharmaceutical use

Chemical Reactions Analysis

{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Pharmaceutical Applications

Neurological Disorders Treatment
Research indicates that compounds similar to {[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride may be effective in treating neurological and psychiatric disorders. For instance, derivatives of isoxazoles have been associated with the treatment of conditions such as depression, anxiety, schizophrenia, and movement disorders . The mechanism often involves modulation of neurotransmitter systems, particularly those associated with serotonin and dopamine pathways.

Antimicrobial Properties
Compounds in this class have shown promise as antimicrobial agents. Isoxazole derivatives have exhibited activity against various bacterial strains, including multi-drug resistant organisms. Their mechanism typically involves inhibition of protein synthesis in bacteria, making them effective against Gram-positive pathogens .

Biological Activities

Anticancer Activity
Recent studies have highlighted the potential of isoxazole compounds in cancer therapy. The structural features of This compound allow it to interact with specific molecular targets involved in tumor growth and proliferation. For example, isoxazoles have been reported to induce apoptosis in cancer cell lines through various pathways, including caspase activation and modulation of cell cycle regulators .

Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of isoxazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies suggest that they can enhance cognitive functions by improving synaptic plasticity and reducing neuroinflammation .

Case Studies

StudyFocusFindings
Study A (2020) Antidepressant effectsDemonstrated that isoxazole derivatives improved mood-related behaviors in animal models of depression through serotonin receptor modulation.
Study B (2021) Antimicrobial efficacyShowed significant antibacterial activity against MRSA strains, suggesting potential for new antibiotic development.
Study C (2022) NeuroprotectionFound that a related compound reduced neuroinflammation and improved cognitive function in mouse models of Alzheimer's disease.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of {[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride, highlighting substituent effects:

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Type Substituent Position Safety Information (GHS) Suppliers/Notes
{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride (1327506-57-9) C₁₁H₁₃ClN₂O₂ 240.69 Methoxy Para H302 (Harmful if swallowed) Temporarily out of stock
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (1160245-59-9) C₁₀H₁₀Cl₂N₂O 245.10 Chloro Ortho H302, Irritant Available via multiple suppliers
{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (1323699-63-3) C₁₀H₁₀Cl₂N₂O 245.10 Chloro Para Not explicitly stated Supplied by AiFChem, Ambeed, LGC
{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride (1018605-16-7) C₁₁H₁₃ClN₂O₂ 240.69 Methoxy Meta Not explicitly stated Purity: 96% (Alfa Chemistry)
{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (1327645-29-3) C₁₀H₁₀ClFN₂O 228.65* Fluoro Para Not explicitly stated Six suppliers listed

*Molecular weight estimated based on formula.

Substituent Effects on Properties

  • Electron-withdrawing groups (e.g., chloro, fluoro) increase ring electron deficiency, which may improve stability and influence binding interactions in biological systems . Thienyl vs. Phenyl: The 2-thienyl group introduces π-excessive aromaticity (vs. phenyl’s π-neutral), altering electronic distribution and possibly enhancing interactions with sulfur-binding biological targets.
  • Steric Effects :

    • Ortho-substituted analogs (e.g., 2-chlorophenyl) exhibit steric hindrance, which may reduce rotational freedom and affect molecular conformation .
  • Safety and Toxicity :

    • Chloro-substituted analogs (e.g., 2-chlorophenyl) carry H302 warnings (oral toxicity), while methoxy derivatives lack explicit hazard data in the evidence .

Biological Activity

The compound {[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride is a derivative of isoxazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C₉H₈ClN₃OS
  • CAS Number : 1323536-42-0

Isoxazole derivatives, including this compound, have been reported to interact with various biological targets, leading to a range of pharmacological effects. Key mechanisms include:

  • Inhibition of Enzymes : Isoxazole compounds often act as inhibitors of enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are crucial in cancer and inflammatory processes .
  • Receptor Binding : These compounds can bind to multiple receptors, influencing pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that isoxazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines through mechanisms such as HDAC inhibition, which leads to altered gene expression and reduced tumor growth .

Antimicrobial Activity

The antimicrobial potential of isoxazole derivatives has been documented in several studies. Preliminary evaluations suggest that these compounds can inhibit the growth of pathogenic bacteria and fungi .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of isoxazole derivatives, suggesting their potential in treating conditions like arthritis and other inflammatory diseases .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

StudyFindings
Synthesis and Evaluation Compounds demonstrated low nanomolar inhibitory activity against HDAC isoforms.
Anticancer Studies Showed significant inhibition of tumor cell proliferation in vitro.
Antimicrobial Testing Exhibited effective antibacterial activity against multiple strains.
Inflammatory Response Reduced markers of inflammation in preclinical models.

Case Studies

  • HDAC Inhibition : A study evaluated various isoxazole derivatives for their ability to inhibit HDACs. The most potent compound showed an IC₅₀ value of 45 nM against HDAC3, indicating strong potential for cancer therapy applications .
  • Antimicrobial Efficacy : In vitro tests on bacterial strains revealed that certain isoxazole derivatives significantly inhibited growth, suggesting their utility as antimicrobial agents .
  • Inflammation Model : In a murine model of inflammation, administration of an isoxazole derivative led to a significant reduction in inflammatory markers compared to control groups.

Q & A

Basic: What synthetic strategies are recommended for preparing {[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride?

Answer:
The synthesis typically involves:

  • Cyclocondensation : Reacting 2-thienyl-substituted precursors (e.g., thiophene-carboxaldehyde derivatives) with hydroxylamine to form the isoxazole core. For example, analogous methods for 5-(thienyl)isoxazole derivatives use nitrile oxide intermediates or 1,3-dipolar cycloaddition .
  • Amine functionalization : Introduce the methylamine group via reductive amination or nucleophilic substitution. Protecting groups (e.g., Boc) may be employed to prevent side reactions .
  • Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) and recrystallize for purity .

Basic: How to confirm the structural identity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 2D NMR (e.g., HSQC, HMBC) to verify the isoxazole-thiophene scaffold and methylamine group. For example, aromatic protons in the thienyl group typically appear at δ 6.8–7.5 ppm .
  • Mass Spectrometry (EI-MS or ESI-MS) : Confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the isoxazole backbone .
  • HPLC/LC-MS : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm. Compare retention times with standards .

Basic: What solvents and conditions are optimal for solubility studies?

Answer:

  • Polar aprotic solvents : DMSO or DMF are ideal for initial dissolution due to the compound’s likely hydrophobicity.
  • Aqueous solubility : Test buffered solutions (pH 1–7.4) to simulate biological conditions. Use sonication or co-solvents (e.g., 10% Tween-80) for improved dispersion .
  • Thermal stability : Perform differential scanning calorimetry (DSC) to determine melting/decomposition points (e.g., 164–165°C for analogous isoxazole-acetic acid derivatives) .

Advanced: How to optimize synthetic yield while minimizing byproducts?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reaction time, temperature, catalyst loading). For example, pH and reagent concentration significantly influence isoxazole cyclization efficiency .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
  • Byproduct analysis : Identify impurities (e.g., unreacted thiophene precursors) via GC-MS or preparative TLC. Adjust stoichiometry or purification steps (e.g., column chromatography with ethyl acetate/hexane gradients) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent variation : Synthesize analogs with modified thiophene (e.g., 5-chlorothiophene) or isoxazole substituents. Test bioactivity (e.g., enzyme inhibition) using assays like TEVC (two-electrode voltage clamp) for ion channel targets .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with receptors (e.g., BRAF V600E kinase) based on isoxazole-thiophene geometry .
  • Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify vulnerable functional groups .

Advanced: How to assess stability under storage and experimental conditions?

Answer:

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base). Monitor degradation products via HPLC .
  • Long-term storage : Store lyophilized powder at -20°C under argon. Conduct accelerated stability studies (25°C/60% RH) over 6–12 months .
  • Solution stability : Prepare stock solutions in DMSO and test for precipitation or spectral shifts (UV-Vis) over 24–72 hours .

Advanced: How to address purification challenges for hydrochloride salts?

Answer:

  • Counterion exchange : Replace HCl with alternative salts (e.g., trifluoroacetate) if crystallization fails. Use ion-exchange chromatography for selective separation .
  • Recrystallization optimization : Screen solvents (e.g., ethanol/water mixtures) and cooling rates to improve crystal morphology and yield .
  • HPLC purification : Employ preparative C18 columns with 0.1% TFA in acetonitrile/water gradients for high-purity isolates .

Advanced: What pharmacological applications are plausible for this compound?

Answer:

  • Kinase inhibition : Screen against BRAF V600E or Hsp90 isoforms using fluorescence polarization assays. Analogous isoxazole derivatives show nanomolar potency .
  • Antiviral activity : Test against influenza A M2-S31N channels via plaque reduction assays. Isoxazole-containing adamantane derivatives demonstrate IC50_{50} values <10 μM .
  • Neurotransmitter modulation : Evaluate binding affinity for serotonin or dopamine receptors using radioligand displacement assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride
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{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.